Metanil yellow, 95%

Description

Structural Classification and Nomenclature in Azo Dye Chemistry

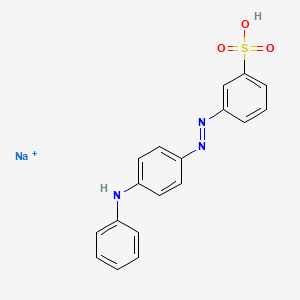

Metanil yellow is an anionic monoazo dye mdpi.comchemicalbook.comscbt.com. Its IUPAC name is sodium; 3-[(4-anilinophenyl)diazenyl]benzenesulfonate nih.govthermofisher.comwikipedia.orgfishersci.sealfa-chemistry.com. As an azo dye, its structure contains a characteristic azo linkage (-N=N-) connecting two aromatic rings nih.govmdpi.com. One of the aromatic rings is substituted with a sulfonate group (-SO₃⁻), which is balanced by a sodium counterion (Na⁺), making it a water-soluble salt nih.govchemicalbook.comchemicalbook.com. The other aromatic ring is substituted with an anilino group (-NH-C₆H₅) nih.gov. This structural configuration is typical of acid dyes, which are known for their affinity to natural fibers like wool, silk, and cotton, as well as some synthetics scbt.com.

The PubChem Compound ID (CID) for Metanil yellow is 3935589 nih.govfishersci.senih.gov.

Historical Context of Industrial Applications and Analytical Challenges

Historically, Metanil yellow has been widely used as a coloring agent in various industries. Its applications included dyeing leather, wood stains, textiles (including wool, cotton, silk, polyesters, acrylic, and rayon), paper, and inks cncolorchem.comchemicalbook.comchemicalbook.comscbt.comblogspot.com. It was also used as a pH indicator in analytical chemistry, exhibiting a color change from red at pH 1.2 to yellow at pH 2.3 chemicalbook.comwikipedia.orgchemicalbook.comscbt.comrainbowdyetech.co. In histology, Metanil yellow has been employed as a counterstain to increase contrast in stained sections, such as in a variant of Masson's trichrome to stain collagen yellow nih.govchemicalbook.comchemicalbook.comalfa-chemistry.com.

Despite its industrial utility, the historical widespread use of Metanil yellow, particularly its unauthorized use as a food coloring agent in some regions, has presented significant analytical challenges chemicalbook.comchemicalbook.comblogspot.comrainbowdyetech.coupm.edu.myekb.eg. Detecting and quantifying Metanil yellow in various complex matrices, especially food products, requires robust analytical methods to ensure accurate identification and concentration determination researchgate.netoup.comtandfonline.com. The need for sensitive and reliable detection methods stems from concerns surrounding its potential health effects and its status as a non-permitted food additive blogspot.comupm.edu.myekb.egncats.io.

Contemporary Research Imperatives and Environmental Significance

Contemporary research on Metanil yellow is largely driven by concerns regarding its environmental persistence and potential impact springerprofessional.detuiasi.ro. As an azo dye, it is often resistant to aerobic biodegradation, meaning it can persist in the environment, particularly in aquatic systems scbt.comtuiasi.ro. The textile industry, in particular, releases significant amounts of azo dyes in wastewater, contributing to water pollution mdpi.com.

Current research imperatives focus on:

Development of Advanced Detection Methods: Improving analytical techniques for sensitive and accurate detection of Metanil yellow in environmental samples and food products researchgate.netoup.comtandfonline.com. Techniques like FT-Raman and FT-IR spectroscopy, spectrophotometry, liquid chromatography, and thin-layer chromatography are being explored and refined for this purpose researchgate.nettandfonline.commdpi.com.

Investigation of Environmental Remediation Strategies: Exploring effective methods for the removal or degradation of Metanil yellow from contaminated water sources. This includes research into photocatalytic degradation using nanocomposites and bioremediation using microbial strains capable of decolorizing the dye mdpi.comspringerprofessional.deresearchgate.net. Studies have shown promising results with materials like polypyrrole-based copper oxide–zinc oxide nanocomposites and specific bacterial populations springerprofessional.deresearchgate.net. Biosorption using materials like water hyacinth has also been investigated as a potential removal method tuiasi.ro.

Understanding Environmental Fate and Transport: Studying how Metanil yellow behaves in different environmental compartments and how it is transported through ecosystems tuiasi.ro.

Assessment of Ecological Impact: Researching the effects of Metanil yellow on aquatic life and other organisms in the environment scbt.comfishersci.se.

The environmental significance of Metanil yellow lies in its contribution to water pollution and the potential ecological risks associated with its presence in aquatic environments scbt.comspringerprofessional.detuiasi.ro. The development of efficient and sustainable methods for its removal from wastewater is a critical area of ongoing research to mitigate its environmental impact mdpi.comspringerprofessional.de.

Below is a table summarizing some physical and chemical properties of Metanil yellow based on the search results:

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₄N₃NaO₃S | nih.govthermofisher.comfishersci.sealfa-chemistry.comrainbowdyetech.co |

| Molecular Weight | 375.4 g/mol or 375.38 g/mol | nih.govfishersci.sealfa-chemistry.comrainbowdyetech.co |

| CAS Number | 587-98-4 | cncolorchem.comthermofisher.comfishersci.serainbowdyetech.co |

| Appearance | Yellow to orange powder, Brownish-yellow solid, Orange powder | cncolorchem.comthermofisher.comchemicalbook.com |

| Solubility in Water | Soluble (25g/L) | chemicalbook.comchemicalbook.com |

| pH Color Change | Red at pH 1.2 to Yellow at pH 2.3 or 3.2 or 2.7 | chemicalbook.comwikipedia.orgchemicalbook.comscbt.com |

| λmax (UV-Vis) | 414 nm or 431-438nm (water) or 410-420 nm (methanol) or 415.0-419.0 nm | thermofisher.comchemicalbook.com |

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

587-98-4 |

|---|---|

Formule moléculaire |

C18H15N3NaO3S |

Poids moléculaire |

376.4 g/mol |

Nom IUPAC |

sodium 3-[(4-anilinophenyl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14;/h1-13,19H,(H,22,23,24); |

Clé InChI |

PBAMGXBJWKWSID-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)O.[Na] |

Apparence |

Solid powder |

melting_point |

>250°C |

Autres numéros CAS |

587-98-4 |

Description physique |

Other Solid |

Pictogrammes |

Corrosive; Irritant; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

4005-68-9 (Parent) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

acid yellow 36 metanil yellow metanil yellow, monosodium salt sodium 3-((4-anilinophenyl)azo)benzenesulfonate |

Origine du produit |

United States |

Advanced Spectroscopic and Chromatographic Methodologies for Metanil Yellow Detection

Fourier Transform-Infrared (FT-IR) and Fourier Transform-Raman (FT-Raman) Spectroscopy Applications

FT-IR and FT-Raman spectroscopy are valuable tools for the identification and quantification of metanil yellow, particularly in solid matrices like food powders. These techniques provide vibrational fingerprints of the molecules, allowing for their clear distinction from other components in a mixture.

Quantitative Analysis and Limit of Detection Studies

FT-Raman and FT-IR spectroscopy have been successfully applied for the quantitative analysis of metanil yellow adulteration in turmeric powder. Studies have shown that FT-Raman is generally more sensitive, with a detection limit of 1% (w/w) metanil yellow in turmeric powder, while FT-IR can detect concentrations as low as 5% (w/w) mdpi.comnih.govresearchgate.net. Research involving sample mixtures of turmeric powder and metanil yellow at various concentrations (from 0.01% to 30% w/w) has demonstrated the capability of these methods for quantitative assessment mdpi.comresearchgate.net.

Correlation between Spectral Peak Intensities and Concentration

A strong correlation exists between the spectral peak intensities of metanil yellow and its concentration in a sample when using FT-Raman and FT-IR spectroscopy mdpi.comresearchgate.net. For FT-Raman, the peak at 1406 cm⁻¹ has been identified as representative of metanil yellow, showing a correlation coefficient of 0.93 with concentration mdpi.comnih.govresearchgate.net. In FT-IR analysis, the peak at 1140 cm⁻¹ is commonly used, exhibiting a correlation coefficient of 0.95 mdpi.comnih.govresearchgate.net. Another study using a band ratio model for FT-IR analysis, specifically the ratio of the 1140 cm⁻¹ band against a neutral band at 966 cm⁻¹, yielded a higher correlation coefficient of 0.95 mdpi.com. These linear relationships between peak intensity and concentration enable the development of quantitative models for determining metanil yellow levels in samples mdpi.com.

Here is a table summarizing the correlation between spectral peaks and metanil yellow concentration:

| Spectroscopic Method | Representative Peak (cm⁻¹) | Correlation Coefficient (R) | Reference |

| FT-Raman | 1406 | 0.93 | mdpi.comnih.govresearchgate.net |

| FT-IR | 1140 | 0.95 | mdpi.comnih.govresearchgate.net |

| FT-IR (Band Ratio 1140 cm⁻¹ / 966 cm⁻¹) | - | 0.95 | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectrophotometric Approaches

UV-Vis spectrophotometry is a widely used technique for the detection and quantification of metanil yellow due to its simplicity, cost-effectiveness, and relatively high efficiency scribd.comnih.gov. This method relies on the absorption of UV or visible light by metanil yellow, which has a characteristic absorption spectrum.

Direct Spectrophotometric Quantification in Diverse Matrices

Direct UV-Vis spectrophotometric methods have been developed for the quantitative determination of metanil yellow in various food matrices, including turmeric powder, sweets, and other yellow-colored foods researchgate.netscribd.comresearchgate.net. These methods often involve the formation of a colored complex with metanil yellow in a specific medium, and the absorbance of this complex is then measured at its maximum wavelength. For instance, a method based on the reaction between metanil yellow and hydrochloric acid produces a colored complex with a maximum absorbance at 450 nm scribd.comresearchgate.net. This method has been reported to be linear over a concentration range of 2-20 μg/mL scribd.com. Another study investigating the adsorption of metanil yellow on longan peel extract used UV-Vis spectrophotometry to determine the metanil yellow concentration, with a maximum absorbance observed at 475 nm for a 50 ppm solution phcogj.com. UV-Vis spectrophotometry has also been used to determine metanil yellow levels in herbal medicine (jamu), with a reported linearity range and detection and quantification limits jfpublisher.com.

Here is a table summarizing some direct UV-Vis spectrophotometric methods for metanil yellow quantification:

| Matrix | Reaction/Method | Maximum Absorbance Wavelength (nm) | Linear Range | Reference |

| Food samples (Turmeric powder, ladoo, besan) | Reaction with HCl | 450 | 2-20 μg/mL | scribd.comresearchgate.net |

| Aqueous solution (Adsorption studies) | Direct measurement | 475 (for 50 ppm) | Not specified | phcogj.com |

| Herbal medicine (Jamu) | Direct measurement | Not specified | Linear regression y = 0.0548x - 0.01398, r² = 0.9999 | jfpublisher.com |

Dye Bleaching Methodologies in Spectrophotometric Determination

Dye bleaching methods involve the reaction of an analyte with a colored dye, causing the dye to decolorize or change color. The extent of color change or decolorization is then measured spectrophotometrically, and this change is related to the concentration of the analyte. Metanil yellow has been used as an indicator dye in indirect spectrophotometric methods. For example, in the determination of certain pharmaceuticals like amlodipine (B1666008) besylate and ofloxacin, metanil yellow is used to determine the amount of unreacted oxidant (such as bromine generated from a bromate-bromide mixture or N-Bromosuccinimide) after it has reacted with the analyte scienceasia.orgscielo.brscielo.brscienceasia.org. The bleaching action of the oxidant on metanil yellow at a specific wavelength (e.g., 530 nm) is monitored, and the decrease in absorbance is proportional to the concentration of the analyte that consumed the oxidant scienceasia.orgscielo.brscielo.br. This approach allows for the indirect quantification of substances that react with an oxidizing agent that can bleach metanil yellow.

Here is a table illustrating the application of Metanil Yellow in dye bleaching methods:

| Analyte | Oxidizing Agent | Metanil Yellow Role | Measurement Wavelength (nm) | Reference |

| Amlodipine Besylate (ADB) | Bromate-bromide mixture (generating bromine) | Indicator for unreacted bromine | 530 | scienceasia.orgscienceasia.org |

| Ofloxacin (OFX) | N-Bromosuccinimide (NBS) | Indicator for unreacted NBS | 530 | scielo.brscielo.br |

pH-Dependent Absorbance and Colorimetric Assay Development

Metanil yellow exhibits pH-dependent absorbance characteristics, making it suitable for colorimetric assays. The color change of Metanil yellow from red to yellow occurs between pH 1.2 and 3.2 wikipedia.org. This property has been utilized in developing simple color tests for preliminary screening of Metanil yellow in food samples gnit.ac.inhilarispublisher.com.

Spectrophotometric methods based on the reaction between Metanil yellow and hydrochloric acid have been developed for quantitative determination. This reaction produces a colored complex with a maximum absorbance typically observed around 450 nm researchgate.net. One study found a maximum absorbance at 427 nm, with a secondary absorption at 272 nm . Another application involving the formation of an ion-pair complex with a drug in acidic medium and extraction into chloroform (B151607) showed an absorption maximum at 405 nm for the resulting yellow complex ajrconline.org.

Research findings demonstrate the utility of colorimetric methods for detecting Metanil yellow. For instance, a method based on the reaction with hydrochloric acid showed linearity in the concentration range of 2 to 20 µg/mL, with good correlation coefficients and satisfactory recovery rates researchgate.net. In another study utilizing ion-pair complex formation for the determination of fluoroquinolones, Metanil yellow was used, and the yellow extract in methylene (B1212753) chloride showed an absorption maximum at 413 nm researchgate.net. Acidification of this extract resulted in a magenta-red color with an absorption maximum at 541 nm, significantly increasing sensitivity researchgate.net.

Data from a study on the detection and estimation of Metanil yellow in turmeric powder illustrates the relationship between Metanil yellow concentration, pH, and color absorbance. As the concentration of Metanil yellow increased, the pH of the adulterated turmeric powder varied compared to pure turmeric powder, and the color changed to magenta upon addition of HCl gnit.ac.in. The absorbance of the resulting color also varied with the concentration of the adulterant gnit.ac.in.

Surface-Enhanced Raman Scattering (SERS) Spectroscopy for Trace Detection

Surface-Enhanced Raman Scattering (SERS) spectroscopy is a highly sensitive technique capable of detecting chemical compounds at trace levels by amplifying their Raman signal sjp.ac.lkresearchgate.net. SERS has been recognized for its potential in detecting food colorants, including Metanil yellow sjp.ac.lkresearchgate.net.

Studies have explored the use of SERS for the ultra-low detection of Metanil yellow in aqueous media and food matrices like turmeric metrohm.comsjp.ac.lkresearchgate.net. Metallic nanoparticles, particularly silver (Ag) and gold (Au), are commonly used as SERS-active substrates to enhance the Raman intensity through electromagnetic enhancement due to localized surface plasmon resonance and chemical enhancement via charge transfer sjp.ac.lkresearchgate.net.

Specific Raman peaks for the Metanil yellow molecule have been observed at various wavenumbers, such as 1616, 1589, 1454, 1392, 1325, 1155, and 998 cm⁻¹ sjp.ac.lkresearchgate.net. Other prominent peaks noted for reliable detection include 504, 1176, 1383, and 1588 cm⁻¹ metrohm.com.

Research has demonstrated the capability of SERS to detect Metanil yellow at very low concentrations. One study reported sensing an ultra-low concentration of 0.25 ppm (250 ppb) of Metanil yellow in aqueous medium using SERS with Ag nanocolloids and MgSO₄ to boost intensity sjp.ac.lkresearchgate.net. Another study using a SERS substrate based on nano-patterned soda-lime glass with self-organized ordered Ag nanoparticles detected Metanil yellow up to 10⁻⁶ M concentration in water and up to 10⁻⁴ M in turmeric solution researchgate.net. Portable SERS analyzers utilizing gold nanoparticles have also shown rapid detection of Metanil yellow in adulterated turmeric down to 0.1 mg/g metrohm.com.

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for separating Metanil yellow from complex matrices and quantifying its concentration. Various advanced chromatographic methods have been applied for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ion-Pair Liquid Chromatography

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of Metanil yellow in various samples, including food products cabidigitallibrary.orgkoreascience.krmedcrop.or.krresearchgate.net. HPLC coupled with detectors such as diode array detectors (DAD) or UV detectors is commonly employed cabidigitallibrary.orgkoreascience.krmedcrop.or.krresearchgate.net.

Several HPLC methods have been developed and validated for Metanil yellow analysis. A method for determining Metanil yellow in juice and jam utilized ultrasonic extraction with 20% methanol (B129727) and HPLC-DAD analysis. This method showed good linearity in the range of 0.50-100 µg/mL with r² > 0.9999, and satisfactory recoveries cabidigitallibrary.org. Another HPLC-UV method for detecting synthetic dyes, including Metanil yellow, in herbal medicine used a C₁₈ column with a mobile phase of acetonitrile (B52724) and 50 mM ammonium (B1175870) acetate (B1210297) in water, with detection at 428 nm. This method demonstrated good linearity (r² > 0.999) and recovery rates koreascience.krmedcrop.or.kr. A reversed-phase HPLC method for simultaneous determination of curcumin (B1669340) and Metanil yellow in turmeric powder used a C₁₈ column and PDA detection at 425 nm, achieving linearity in the range of 10–80 µg/mL (r² = 0.999) and a detection limit of 0.37–2.48 µg/mL researchgate.net.

Ion-pair liquid chromatography is a variant of HPLC particularly useful for separating ionic or ionizable compounds like sulfonated azo dyes, including Metanil yellow researchgate.netmdpi.comnih.gov. By adding an ion-pairing reagent to the mobile phase, the retention and separation of the target analyte are improved. An ion-pair liquid chromatography method with photodiode array and electrospray mass spectrometry detection was developed for the determination of sulfonated azo dyes, including Metanil yellow, in food. This method utilized a reversed-phase C₁₈ column with gradient elution and triethylamine (B128534) as the ion-pair reagent. It showed good linearity (0.05-10 ppm, r²=0.999) and a detection limit of <0.01 ppm nih.gov. Ion-pair liquid chromatography has been reported to detect Metanil yellow with 99% linearity in the range of 0.05 ppm to 10 ppm in food researchgate.netmdpi.com.

High-Performance Capillary Electrophoresis

High-Performance Capillary Electrophoresis (HPCE) is another technique used for the separation and determination of Metanil yellow, often alongside other dyes researchgate.netmdpi.comresearchgate.net. HPCE offers advantages such as high separation efficiency and fast analysis speed researchgate.net.

An HPCE method was established for the simultaneous determination of nine banned azo dyes, including Metanil yellow, in foodstuffs and beverages. The method involved extraction with methanol, cleanup, and separation in an uncoated fused-silica capillary using a running buffer of acetonitrile and borate (B1201080) buffer at pH 9.0. The method showed linearity in the range of 0.50–100.0 μg/mL with correlation coefficients greater than 0.999. The limits of detection and quantification were in the ranges of 25.1–75.1 μg/L and 0.083–0.25 mg/kg, respectively researchgate.net.

Thin Layer Chromatography (TLC) in Screening Protocols

Thin Layer Chromatography (TLC) is a simple, cost-effective, and relatively rapid chromatographic technique often used as a preliminary screening method for the detection of Metanil yellow in various samples gnit.ac.inhilarispublisher.comresearchgate.netasean.org.

TLC protocols for Metanil yellow typically involve extracting the dye from the sample matrix and spotting the extract onto a TLC plate, often silica (B1680970) gel. The plate is then developed in a suitable mobile phase. The presence of Metanil yellow is indicated by the appearance of a spot with a characteristic retention factor (Rf) value under visible or UV light, which is compared to the Rf value of a Metanil yellow standard hilarispublisher.comasean.org.

Different solvent systems can be used as the mobile phase depending on the sample matrix and the properties of the dyes being separated. For water-soluble colorants like Metanil yellow, solvent systems such as ethyl acetate: methanol: ammonia: water (35: 11: 5: 5) have been reported hilarispublisher.comasean.org.

TLC is considered a useful preliminary test for detecting adulterants like Metanil yellow due to its ease of operation and ability to screen multiple samples simultaneously gnit.ac.inresearchgate.net. While it can indicate the presence of the dye, further confirmatory analysis by more sensitive and specific methods like spectroscopy or HPLC is often recommended gnit.ac.in.

Micellar Chromatographic Methodologies

Micellar Liquid Chromatography (MLC) is a type of liquid chromatography that uses a mobile phase containing surfactants at concentrations above their critical micelle concentration. This technique can be advantageous for the analysis of ionic and polar compounds like Metanil yellow and can often simplify sample preparation rsc.orgresearchgate.netmdpi.comrsc.orgdntb.gov.ua.

A novel micellar chromatographic procedure was developed for the determination of Metanil yellow in foodstuffs. This method involved direct injection of the sample extract onto a C₁₈ column using a mobile phase containing sodium dodecyl sulphate (SDS) and pentanol (B124592) buffered to pH 3. Detection was carried out at 427 nm. Metanil yellow eluted at 3.5 minutes, showing good linearity (r > 0.9999) and precision rsc.orgresearchgate.netrsc.org. The limits of detection and quantification for this MLC method were reported to be around 0.01 ppm and 0.05 ppm, respectively rsc.orgrsc.org. The method proved to be reliable and sensitive for the determination of Metanil yellow in real food samples without extensive pretreatment rsc.orgrsc.org.

Development and Optimization of Combined and Hybrid Analytical Platforms

The development of combined and hybrid analytical platforms aims to leverage the strengths of different techniques to achieve enhanced sensitivity, selectivity, and efficiency in metanil yellow detection. The coupling of spectroscopic and chromatographic methods, or the integration of these techniques with other technologies like electrochemistry or nanomaterials, represents a significant advancement in this field.

Combining spectroscopic methods with chemometrics has proven effective for the analysis of complex matrices like turmeric powder. For instance, FT-IR spectroscopy combined with chemometric methods such as Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) and Partial Least Squares (PLS) has been used to detect metanil yellow in turmeric powder. researchgate.netuii.ac.id This approach allows for the development of calibration models to estimate adulterant concentrations based on spectral data.

Hybrid platforms incorporating electrochemical sensing with nanomaterials have also emerged for the detection of food dyes, including metanil yellow. A novel electrochemical nanosensor utilizing a glassy carbon electrode modified with calixarene (B151959) and gold nanoparticles has been developed for the simultaneous detection of metanil yellow and other food dyes. acs.orgacs.org This platform demonstrated significantly enhanced signals for the target analytes due to the synergistic activity of the nanomaterials and calixarene. The nanosensor showed low limits of detection for metanil yellow (9.8 nM) and good performance in real water and juice samples, exhibiting high percent recovery, reproducibility, and stability. acs.orgacs.org

Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a powerful hybrid technique that offers high specificity and sensitivity for the simultaneous detection and quantification of multiple analytes, including metanil yellow and other synthetic dyes in food samples. researchgate.net This method allows for the confirmation of detected compounds based on their mass fragmentation patterns, providing a high level of confidence in the analytical results. Studies have developed and validated LC-MS/MS methods for the simultaneous determination of metanil yellow and other adulterants in turmeric powder, achieving low limits of quantification and detection. researchgate.net

These combined and hybrid approaches demonstrate the ongoing efforts to develop more robust, sensitive, and efficient analytical methodologies for the reliable detection of metanil yellow in various complex matrices.

Here is a summary of some research findings on the detection limits of Metanil Yellow using different methods:

| Method | Matrix | Detection Limit | Reference |

| FT-Raman Spectroscopy | Turmeric Powder | 1% (w/w) | mdpi.comnih.gov |

| FT-IR Spectroscopy | Turmeric Powder | 5% (w/w) | mdpi.comnih.gov |

| Ion-pair Liquid Chromatography | Food | 0.05 ppm | mdpi.com |

| Micellar Liquid Chromatography | Foodstuffs | 0.01 ppm | rsc.org |

| UHPLC-PDA | Turmeric Powder | 0.05 μg/Kg | researchgate.net |

| Electrochemical Nanosensor (calix8/Au NPs/GCE) | Water/Juice | 9.8 nM | acs.orgacs.org |

| LC-MS/MS | Turmeric Powder | 0.1-0.2 ng/mL | researchgate.net |

| SERS | Turmeric | 0.1 mg/g | metrohm.com |

Environmental Remediation and Degradation Strategies for Metanil Yellow

Adsorption-Based Removal Technologies

Adsorption is a widely explored method for removing dyes from wastewater due to its simplicity, cost-effectiveness, and efficiency. This process involves the accumulation of dye molecules onto the surface of a solid material (adsorbent).

Biosorption Processes Utilizing Natural Biomaterials

Biosorption leverages the ability of natural, often low-cost, biological materials to adsorb pollutants from water. Various biomaterials have been investigated for their potential to remove metanil yellow. Examples include water hyacinth leaves, hen egg membrane, and hen feathers. mdpi.comaphrc.orgnih.govmdpi.comresearchgate.net These materials often possess functional groups that can interact with dye molecules.

Kinetic Modeling and Adsorption Isotherm Analysis (Langmuir, Freundlich, Pseudo-second-order)

Understanding the kinetics and equilibrium of biosorption is essential for designing and optimizing treatment systems. Kinetic models describe the rate of dye uptake by the biosorbent over time, while isotherm models explain the distribution of dye molecules between the liquid phase and the biosorbent surface at equilibrium.

Studies on metanil yellow biosorption using various biomaterials frequently report that the process follows pseudo-second-order kinetics. mdpi.comnih.govmdpi.comresearchgate.netspringerprofessional.deuinjkt.ac.idmdpi.comresearchgate.net This suggests that the adsorption rate is controlled by the chemical interaction between the adsorbate and the adsorbent, involving valence forces through sharing or exchange of electrons. mdpi.comuinjkt.ac.idmdpi.com

Adsorption isotherm data for metanil yellow biosorption are often well-described by models such as the Langmuir, Freundlich, and Sips isotherms. mdpi.comnih.govmdpi.comresearchgate.netspringerprofessional.deuinjkt.ac.idsemanticscholar.orgresearchgate.nettandfonline.com The Langmuir model typically suggests monolayer adsorption on a homogeneous surface, while the Freundlich model indicates multilayer adsorption on a heterogeneous surface. nih.govuinjkt.ac.idresearchgate.net The Sips model, a combination of Langmuir and Freundlich, is suitable for predicting adsorption on heterogeneous surfaces and can reduce to the Langmuir isotherm at high adsorbate concentrations. mdpi.com

For instance, the biosorption of metanil yellow onto water hyacinth leaves was found to be adequately described by the pseudo-second-order kinetic model and the Sips and Redlich-Peterson isotherm models, with the Sips model predicting a maximum biosorption capacity of 170.8 mg/g. mdpi.comnih.gov Biosorption onto hen egg membrane was best fitted by the Flory-Huggins isotherm, indicating an endothermic, spontaneous, and predominantly physisorptive process. amecj.comaphrc.org Adsorption onto magnetic mesoporous iron-manganese bimetal oxide composites followed pseudo-second-order kinetics and the Langmuir isotherm, with a maximum dye uptake capacity of 114.94 mg/g. springerprofessional.deresearchgate.net

Here is a table summarizing some kinetic and isotherm findings:

| Biosorbent Material | Kinetic Model | Isotherm Model(s) | Maximum Adsorption Capacity (qm) | Reference |

| Water hyacinth leaves | Pseudo-second-order | Sips, Redlich-Peterson | 170.8 mg/g | mdpi.comnih.gov |

| Hen egg membrane | Not explicitly stated | Flory-Huggins | 129.88 mg/g | amecj.comaphrc.org |

| Hen Feather | Pseudo-second-order | Langmuir, Freundlich, D-R | Not explicitly stated | nih.govmdpi.comsemanticscholar.org |

| Modified shrimp shell-PEI | Pseudo-second-order | Langmuir | 121.951 mg/g | uinjkt.ac.idresearchgate.netuinjkt.ac.id |

| Carbonized pistachio shell magnetic nanoparticles | Pseudo-second-order | Langmuir | Not explicitly stated | mdpi.com |

| Fe-Mn Bimetal Oxide Composites | Pseudo-second-order | Langmuir | 114.94 mg/g | springerprofessional.deresearchgate.net |

Thermodynamic Characterization of Biosorption Processes

Thermodynamic studies provide insights into the energy changes and spontaneity of the biosorption process. Parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are typically calculated at different temperatures.

For metanil yellow biosorption, studies have reported varying thermodynamic characteristics depending on the biosorbent used. Biosorption onto water hyacinth leaves was found to be endothermic and not spontaneous. mdpi.comnih.gov Conversely, biosorption onto hen egg membrane was described as endothermic and spontaneous. amecj.comaphrc.org Adsorption onto hen feathers was also found to be a spontaneous and endothermic process. nih.govmdpi.comsemanticscholar.org The adsorption of metanil yellow onto carbonized pistachio shell magnetic nanoparticles was a spontaneous process. mdpi.com

These thermodynamic parameters help determine whether the adsorption is favorable and the nature of the interaction (e.g., physical or chemical adsorption).

Optimization of Process Parameters (pH, Initial Dye Concentration, Temperature, Contact Time)

Several parameters influence the efficiency of metanil yellow biosorption. Optimizing these parameters is crucial for achieving maximum dye removal.

pH: Solution pH significantly affects the surface charge of the biosorbent and the ionization state of the dye molecules, influencing electrostatic interactions. mdpi.commdpi.com Optimal pH values for metanil yellow biosorption are often found in the acidic range. For example, the optimal pH for biosorption by water hyacinth leaves was between 1.5 and 2.0. mdpi.comnih.gov Hen egg membrane showed an optimal pH of 3. amecj.comaphrc.org Hen feathers exhibited highest dye uptake at pH 2.0. nih.govmdpi.com Modified shrimp shell-PEI had an optimum pH of 5. uinjkt.ac.idresearchgate.netuinjkt.ac.id Flavonoid extract from longan peel showed an optimum pH of 2. phcogj.com

Initial Dye Concentration: The initial concentration of metanil yellow in the solution affects the driving force for adsorption. Generally, the adsorption capacity of the biosorbent increases with higher initial dye concentrations until saturation is reached. amecj.comaphrc.orgmdpi.com

Temperature: Temperature can influence the kinetics and equilibrium of biosorption. While some studies indicate increased biosorption rates at higher temperatures, the effect on equilibrium capacity can vary. researchgate.netmdpi.com Thermodynamic studies, as discussed above, provide more detailed information on the temperature dependence.

Contact Time: The contact time between the biosorbent and the dye solution is critical for reaching adsorption equilibrium. The adsorption rate is typically high initially due to the availability of active sites, and it slows down as the surface becomes saturated. amecj.commdpi.commdpi.commdpi.com Equilibrium contact times vary depending on the biosorbent and conditions, ranging from minutes to several hours. amecj.commdpi.comspringerprofessional.deuinjkt.ac.idmdpi.comuinjkt.ac.id

Here is a table summarizing some optimal parameters:

| Biosorbent Material | Optimal pH | Optimal Contact Time | Other Notable Parameters | Reference |

| Water hyacinth leaves | 1.5–2.0 | > 72 hours | Higher rate at smaller particle size (0.15–0.3 mm) and higher temperature (62 °C) | researchgate.netmdpi.comnih.gov |

| Hen egg membrane | 3 | Decreases with time | Adsorption capacity increases with initial concentration, decreases with biosorbent dosage | amecj.comaphrc.org |

| Hen Feather | 2.0 | 75 minutes | Highest uptake at 0.05 g biosorbent dosage | nih.govmdpi.comsemanticscholar.org |

| Modified shrimp shell-PEI | 5 | 90 minutes | Optimal initial concentration 1200 mg/L | uinjkt.ac.idresearchgate.netuinjkt.ac.id |

| Carbonized pistachio shell magnetic nanoparticles | 2 | 40 minutes | Optimal adsorbent dosage 1.6 g, initial concentration 100 ppm | mdpi.com |

| Fe-Mn Bimetal Oxide Composites | 3.0 | ~100 minutes | Optimal initial concentration 50 mg/L, 1.0 g/L adsorbent dose | springerprofessional.deresearchgate.net |

| Flavonoid extract from Longan Peel | 2 | Not specified | Optimal concentration 150 ppm | phcogj.com |

Engineered Adsorbent Materials and Composites

Beyond natural biomaterials, engineered adsorbents and composites have been developed to enhance the removal efficiency and capacity for metanil yellow. These materials are often synthesized or modified to possess specific properties like high surface area, porosity, and tailored surface chemistry to improve dye adsorption.

Examples of engineered adsorbents include magnetic mesoporous iron-manganese bimetal oxide composites and carbonized pistachio shell magnetic nanoparticles. springerprofessional.demdpi.comresearchgate.net Modified shrimp shell by Polyethylenimine (PEI) is another example, where the modification provides more active sites for dye binding. uinjkt.ac.idresearchgate.netuinjkt.ac.id Composites like TiO2/grass-derived cellulose/chitosan films have also been explored, demonstrating synergistic adsorption and photodegradation effects. ije.ir These engineered materials often exhibit high adsorption capacities and can be designed for easier separation from treated water, particularly magnetic composites. springerprofessional.demdpi.comresearchgate.net

Advanced Oxidation Processes (AOPs) for Destructive Degradation

Advanced Oxidation Processes (AOPs) are powerful techniques that involve the generation of highly reactive species, primarily hydroxyl radicals (•OH), to degrade organic pollutants like metanil yellow into less harmful substances, ideally leading to complete mineralization (conversion to CO2, H2O, and inorganic ions). nih.govijaerd.orgunitbv.roresearchgate.net AOPs offer an alternative to adsorption by destroying the dye molecule rather than just transferring it to another phase.

Photocatalysis is a prominent AOP used for metanil yellow degradation, often employing semiconductor photocatalysts like titanium dioxide (TiO2) under UV or visible light irradiation. ijaerd.orgunitbv.roresearchgate.net When the photocatalyst is illuminated, electron-hole pairs are generated, which then react with water and oxygen to produce hydroxyl radicals and other reactive species. nih.gov These radicals attack the chromophoric azo bonds and aromatic rings of metanil yellow, leading to its decolorization and degradation. researchgate.netnih.gov

The efficiency of photocatalytic degradation of metanil yellow is influenced by parameters such as pH, catalyst concentration, initial dye concentration, and light intensity. ijaerd.orgresearchgate.net Acidic conditions are often reported to favor the degradation of metanil yellow using certain photocatalysts. nih.govijaerd.org

Other AOPs, such as electrochemical Fenton processes utilizing catalysts like Fe2+, Co2+, Mn2+, Ni2+, and Ce3+, have also been investigated for metanil yellow degradation. researchgate.net These processes aim to generate hydroxyl radicals through Fenton-like reactions.

Studies on the degradation of metanil yellow by AOPs have identified various intermediate products, including phenols, aromatic amines, and sulfonated derivatives, before complete mineralization occurs. researchgate.netunitbv.roresearchgate.net The goal of AOPs is to optimize conditions to minimize the formation of potentially hazardous intermediates and achieve complete mineralization. unitbv.ro

Photocatalytic Degradation Utilizing Nanomaterials

Photocatalytic oxidation is a highly effective process for degrading a wide range of organic pollutants in water and wastewater. hilarispublisher.com This process typically involves a semiconductor photocatalyst and UV or visible light irradiation, which generates reactive species, primarily hydroxyl radicals (•OH), responsible for oxidizing organic substrates. hilarispublisher.comacs.orgacs.org Nanomaterials are frequently employed as photocatalysts due to their high surface area and unique properties. mdpi.com

Several nanomaterials have been investigated for the photocatalytic degradation of Metanil yellow, including ZnO, TiO₂, and iron oxide nanoparticles (IONPs). hilarispublisher.comacs.orghilarispublisher.comresearchgate.netcabidigitallibrary.orgnih.gov Studies have shown that these nanomaterials can efficiently degrade Metanil yellow under appropriate light irradiation. acs.orgmdpi.combenthamdirect.com

Influence of Photocatalyst Doping and Composite Formation

The photocatalytic activity of nanomaterials can be significantly enhanced by doping with metal or non-metal ions and by forming composite structures. researchgate.netsci-hub.se Doping can modify the electronic properties of the photocatalyst, extending its light absorption range and improving charge separation, which reduces the recombination rate of photogenerated electron-hole pairs. researchgate.netsci-hub.sescientific.netrsc.org

For instance, doping TiO₂ with silver (Ag) and combining it with Fe₃O₄ to form Fe₃O₄/TiO₂-Ag composites has shown enhanced photocatalytic performance under visible light for Metanil yellow degradation. scientific.net Silver doping broadens the absorption spectrum, while the composite structure can improve charge separation and provide magnetic separability for easier recovery of the catalyst. scientific.netrsc.org Similarly, sulfur-doped Fe₃O₄/TiO₂ composites have demonstrated good photodegradation activity for Metanil yellow under visible light. researchgate.netresearchgate.net

Composite formation with materials like β-cyclodextrin (β-CD) can also enhance photocatalytic activity by increasing the adsorption of dye molecules onto the photocatalyst surface. rsc.org β-CD can form inclusion complexes with dye molecules, facilitating their transfer to the reactive sites on the photocatalyst. rsc.org Composites of TiO₂ doped with silver and β-cyclodextrin on activated carbon have shown high photocatalytic activity for the degradation of organic pollutants. rsc.org

The synergistic effect of combining different materials in composites, such as g-C₃N₄/CQD/Ag nanocomposites, has been shown to enhance photocatalytic effectiveness for degrading organic contaminants. mdpi.com This is attributed to the large surface area provided by g-C₃N₄, improved light absorption and charge separation by carbon quantum dots (CQD), and enhanced conductivity and electron transfer by Ag nanoparticles. mdpi.com

Optimization of Photocatalytic Reaction Conditions (pH, Catalyst Loading, Initial Dye Concentration, Light Source)

pH: The pH of the solution is a significant factor as it affects the surface charge of the photocatalyst and the ionization state of the dye molecules, influencing their interaction and the degradation rate. acs.orgmdpi.comresearchgate.net Studies have shown that the degradation of Metanil yellow using IONPs is favored under acidic conditions. nih.gov For instance, Metanil yellow degradation with IONPs was significantly higher at pH 1 compared to higher pH values. nih.gov Similarly, Metanil yellow removal using TiO₂/cellulose/chitosan composites works well in the acidic pH range. ije.ir

Catalyst Loading: The concentration of the photocatalyst is another critical parameter. Increasing the catalyst loading generally increases the number of available active sites, leading to enhanced degradation. acs.orgmdpi.com However, beyond an optimal point, excessive catalyst can increase solution turbidity, reducing light penetration and potentially causing nanoparticle aggregation, which decreases the available active surface area and lowers efficiency. mdpi.com For IONPs, increasing catalyst loading from 2 mg/L to 8 mg/L significantly increased the degradation percentage of Metanil yellow. acs.org

Initial Dye Concentration: The initial concentration of the dye also impacts the degradation rate. At higher dye concentrations, the availability of active sites on the photocatalyst surface can become a limiting factor. Additionally, the dye molecules can absorb light, reducing the amount of light reaching the photocatalyst surface (screening effect). researchgate.net Studies have shown that the degradation efficiency can decrease with increasing initial dye concentration beyond a certain point. acs.orgresearchgate.net For ZnO photocatalysts, optimal degradation of Metanil yellow was observed in the concentration range of 5 to 10 ppm. mdpi.com

Light Source: The choice of light source (UV or visible light) depends on the band gap energy of the photocatalyst. Many traditional photocatalysts like pure TiO₂ are primarily UV-active. mdpi.com However, modified or composite photocatalysts are being developed to be responsive to visible light, which is more abundant in sunlight. scientific.netresearchgate.net Studies on Metanil yellow degradation have utilized both UV and visible light sources, with the efficiency depending on the specific photocatalyst used. hilarispublisher.comhilarispublisher.comscientific.netresearchgate.net

Here's an example data representation based on search results on the effect of catalyst loading on Metanil Yellow degradation by IONPs:

| Catalyst Loading (mg/L) | Degradation Percentage (7 hours) |

| 2 | 58% |

| 8 | 95% |

Data derived from acs.org.

Kinetic Modeling of Photocatalytic Degradation Reactions (Pseudo-first-order)

The kinetics of Metanil yellow photocatalytic degradation are often described by kinetic models to understand the reaction rate and mechanism. The pseudo-first-order kinetic model, often based on the Langmuir-Hinshelwood model, is commonly applied to describe the disappearance of the dye concentration over time. hilarispublisher.commdpi.comhilarispublisher.comcabidigitallibrary.orgnih.gov

The Langmuir-Hinshelwood model suggests that the reaction rate is dependent on the adsorption of the reactant onto the catalyst surface. hilarispublisher.comhilarispublisher.comcabidigitallibrary.org For pseudo-first-order kinetics, the rate of degradation is proportional to the concentration of the dye. ewra.netmdpi.comjmaterenvironsci.com

Studies have shown that the photocatalytic degradation of Metanil yellow using various photocatalysts, such as ZnO and IONPs, follows pseudo-first-order kinetics. hilarispublisher.comacs.orghilarispublisher.comcabidigitallibrary.orgnih.gov The kinetic analysis of Metanil yellow photodecomposition using a suspended ZnO system under UV irradiation showed that the disappearance followed satisfactorily the pseudo-first-order according to the Langmuir-Hinshelwood model. hilarispublisher.comhilarispublisher.comcabidigitallibrary.org Similarly, IONPs served as an efficient photocatalyst for Metanil yellow degradation, and the reaction followed pseudo-first-order kinetics. acs.orgnih.gov

The pseudo-first-order rate constant (k) can be determined from experimental data by plotting the natural logarithm of the dye concentration (ln(C/C₀)) against time (t), where C₀ is the initial concentration and C is the concentration at time t. A linear relationship in this plot indicates pseudo-first-order kinetics, and the slope of the line is equal to -k. mdpi.com

For instance, in the electrochemical degradation of Metanil yellow using carbon/ZnO electrodes, the degradation process followed first-order reaction kinetics with a constant reaction rate of 0.1028 ppm/min. jmaterenvironsci.com In another electrochemical study using platinum and steel electrodes, the reaction followed a first-order dependence with specific k values for each electrode material. ewra.netresearchgate.net

Electrochemical Degradation Methods

Electrochemical degradation is another effective method for the treatment of wastewater containing azo dyes like Metanil yellow. ewra.netjmaterenvironsci.com This technique involves the use of electrodes to generate reactive species or directly reduce/oxidize the pollutants. ewra.net Electrochemical methods can lead to the complete decolorization of the effluent and a substantial reduction in chemical oxygen demand (COD). ewra.netresearchgate.net

The electrochemical behavior of Metanil yellow has been investigated, showing that the azo group can be easily reduced and the diphenylamine (B1679370) moiety can be oxidized. bme.hu

Comparative Analysis of Electrode Materials for Degradation Efficiency

The efficiency of electrochemical degradation is significantly influenced by the choice of electrode material. Different electrode materials exhibit varying catalytic activities and stability in the electrochemical process. ewra.netresearchgate.net

Studies comparing different electrode materials for Metanil yellow degradation have been conducted. For example, the electrochemical degradation of Metanil yellow in aqueous solution has been studied using platinum and steel electrodes. ewra.netresearchgate.net Both platinum and steel electrodes demonstrated good stability and resistance to redox and acidic/basic environments, showing no deactivation during the process. ewra.net

The efficiency of different electrode materials for color removal and COD reduction can be compared based on experimental results. In a study comparing platinum and steel foil electrodes, the COD decrease was approximately 91.7% at the platinum electrode and 86.5% at the steel foil electrode, both achieving complete color removal. ewra.netresearchgate.net This suggests that platinum electrodes may offer slightly higher COD reduction efficiency compared to steel foil electrodes for Metanil yellow degradation under the studied conditions.

Here's a comparative data representation of COD removal efficiency for different electrode materials:

| Electrode Material | COD Removal Percentage |

| Platinum | 91.7% |

| Steel Foil | 86.5% |

Data derived from ewra.netresearchgate.net.

Electrochemical Reduction Mechanisms of Azo Groups

The electrochemical degradation of azo dyes primarily involves the reduction of the azo (-N=N-) group, which is the main chromophore responsible for the color. mdpi.comewra.netresearchgate.net This reductive cleavage breaks the azo bond, leading to the decolorization of the solution and the formation of simpler, often colorless, aromatic amines. mdpi.comewra.netresearchgate.net

The electrochemical reduction of the azo group typically occurs through the transfer of electrons. mdpi.com For Metanil yellow, a well-defined irreversible cathodic peak observed in cyclic voltammetry studies has been attributed to the reduction of the azo (-N=N-) group. ewra.netresearchgate.net This reduction process can involve the transfer of multiple electrons. ewra.netresearchgate.net For Metanil yellow, the number of electrons transferred has been calculated to be four, and a reduction mechanism involving a four-electron transfer to the azo group has been proposed. ewra.netresearchgate.net This reduction can lead to the formation of a leuco form of the dye. bme.huresearchgate.net

The electrochemical reduction of azo bonds can occur in a stepwise manner, with the transfer of two electrons in each step. mdpi.com In the context of Metanil yellow, the irreversible nature of the electrode process, as indicated by the shift in cathodic peak potential with increasing scan rate, suggests a diffusion-controlled process. ewra.net

The reduction mechanism of azo dyes can be influenced by the pH of the solution, as the participation of protons in the rate-determining step has been observed. ewra.net The electrochemical reduction of the azo group is a key step in breaking down the Metanil yellow molecule into less colored or colorless products.

Bioremediation Approaches for Azo Dye Transformation

Bioremediation utilizes microorganisms or their enzymes to transform or degrade hazardous substances like azo dyes researchgate.netscholarsresearchlibrary.com. This approach is considered an attractive alternative for treating dye-containing wastewater mdpi.comresearchgate.net.

Microbial Decolorization and Biodegradation by Isolated Strains and Mixed Cultures

Microbial decolorization and degradation of Metanil yellow can be achieved by both pure bacterial cultures and mixed bacterial cultures mdpi.commdpi.com. Studies have indicated that mixed bacterial cultures can offer a better degradation rate compared to individual strains mdpi.commdpi.com. This is because individual species may have limited metabolic capabilities for complete dye mineralization, sometimes lacking the necessary catabolic pathways to further degrade intermediate aromatic amines mdpi.commdpi.com. Catabolic and syntrophic interactions among indigenous species in a mixed culture can lead to more complete degradation of azo dyes mdpi.commdpi.com.

Several bacterial strains and mixed cultures have been reported to decolorize Metanil yellow. For instance, a mixed culture designated FN3, isolated from agricultural soil, demonstrated the ability to decolorize Metanil yellow mdpi.comresearchgate.net. Pure strains like Bacillus sp. strain AK1 and Lysinibacillus sp. strain AK2 have also shown potential for decolorizing and partially degrading Metanil yellow under static conditions researchgate.netcdnsciencepub.comtandfonline.comnih.gov. Another study identified Pseudomonas sp. strain UPM291 as a Metanil yellow-decolorizing bacterium researchgate.net. The efficiency of decolorization by bacterial strains can be influenced by factors such as initial dye concentration, temperature, pH, and NaCl content researchgate.nethibiscuspublisher.com.

Data on Metanil Yellow decolorization by various microorganisms and favorable conditions are summarized in the table below:

| Microorganism(s) | Culture Type | Favorable Conditions (Examples) | Decolorization Rate/Efficiency (Examples) | Source |

| Mixed culture FN3 | Mixed Culture | pH ~7.097, 240 mg/L MY | 100% decolorization in 24 h | mdpi.commdpi.com |

| Bacillus sp. strain AK1 | Pure Culture | pH 7.2, 40°C, 5% NaCl, 200 mg/L MY | Complete decolorization in 27 h | researchgate.netcdnsciencepub.comtandfonline.comhibiscuspublisher.com |

| Lysinibacillus sp. strain AK2 | Pure Culture | pH 7.2, 40°C, 5% NaCl, 200 mg/L MY | Complete decolorization in 12 h | researchgate.netcdnsciencepub.comtandfonline.comhibiscuspublisher.com |

| Pseudomonas sp. strain UPM291 | Pure Culture | 30-35°C, pH 7-8, 100 mg/L MY | Nearly 90% at 100 mg/L | researchgate.nethibiscuspublisher.com |

| Halophilic alkalithermophilic bacterial consortia | Mixed Culture | High salinity (10%), High temperature | >90% in 48 hours (Metanil Yellow G) | hibiscuspublisher.commdpi.com |

Enzymatic Biotransformation Pathways (e.g., Azoreductase Activity)

Enzymatic biotransformation is a primary mechanism by which microorganisms break down synthetic azo dyes researchgate.netscholarsresearchlibrary.comhibiscuspublisher.com. The crucial initial step in this process is the reductive cleavage of the azo bond (–N=N–), which is facilitated by azoreductase enzymes researchgate.netscholarsresearchlibrary.comhibiscuspublisher.com. Azoreductase activity has been consistently observed during the decolorization of Metanil yellow by various bacterial strains researchgate.netresearchgate.nethibiscuspublisher.com.

Studies have shown a correlation between Metanil yellow decolorization and an increase in azoreductase activity researchgate.netresearchgate.nethibiscuspublisher.com. For instance, Bacillus sp. strain AK1 and Lysinibacillus sp. strain AK2 exhibited significant azoreductase induction during Metanil yellow decolorization researchgate.netscholarsresearchlibrary.com. The optimal conditions for azoreductase activity can vary depending on the microbial source, with studies reporting optimal pH around 7 and temperatures around 40°C scholarsresearchlibrary.com.

Azoreductases can be found in various microorganisms, including bacteria from genera like Pseudomonas, Bacillus, and Lysinibacillus, as well as in mixed bacterial cultures researchgate.netscholarsresearchlibrary.comresearchgate.nethibiscuspublisher.comidrblab.net. These enzymes play a vital role in the initial breakdown of the azo structure, leading to the formation of intermediate aromatic amines mdpi.commdpi.com. Further degradation of these amines can occur under aerobic or microaerophilic conditions mdpi.com.

Immobilization Techniques for Enhanced Bioremediation Performance

Immobilization is a biotechnological technique that can significantly enhance the effectiveness of bioremediation cdnsciencepub.commdpi.comresearchgate.net. It involves confining cells or enzymes within or onto a matrix while maintaining their viability and catalytic functions mdpi.comresearchgate.netrsc.org. This approach can overcome limitations associated with using free cell formulations, such as poor tolerance to environmental stresses and difficulty in reusability mdpi.com.

Encapsulation within polymeric matrices, such as gellan gum, is one promising immobilization technique mdpi.comrsc.org. Immobilized microbial cells can be protected by the matrix, allowing them to survive and maintain metabolic activity for extended periods mdpi.com. Studies on the immobilization of Metanil yellow decolorizing mixed cultures, like the FN3 mixed culture immobilized in gellan gum, have shown positive results in terms of continuous dye decolorization over multiple cycles mdpi.comresearchgate.net. Immobilized beads of mixed culture FN3 were able to decolorize Metanil yellow effectively over 15 batches mdpi.com.

Various natural polysaccharides, including alginate, chitosan, gellan gum, and κ-carrageenan, are commonly used as hydrogel materials for cell immobilization due to their biocompatibility, inexpensiveness, and biodegradability rsc.org. The choice of carrier and immobilization technique is crucial for efficient immobilization and enhanced bioremediation performance cdnsciencepub.comresearchgate.net.

Development of Hybrid and Integrated Remediation Systems

Hybrid and integrated remediation systems combine different approaches to address complex environmental contamination irsl.ca. These systems can involve the sequential or simultaneous application of various treatment technologies, including biological and chemical methods irsl.ca. While the search results did not provide specific details on hybrid or integrated systems solely focused on Metanil yellow, the concept involves leveraging the strengths of different techniques to achieve more effective and complete remediation irsl.ca.

For instance, a hybrid approach could potentially combine bioremediation with other methods like adsorption or advanced oxidation processes to enhance the removal and degradation of Metanil yellow and its potential byproducts acs.orgnih.govscilit.comspringerprofessional.de. Hybrid systems are particularly effective for treating mixed plumes containing compounds that respond differently to various remediation processes irsl.ca. By understanding the underlying chemical and biological processes, customized hybrid treatment systems can be developed for specific site requirements irsl.ca.

Synthesis and Characterization of Advanced Materials for Metanil Yellow Sequestration and Catalysis

Synthesis Methodologies for Mesoporous Materials

Mesoporous materials, characterized by their well-defined pores in the range of 2–50 nm and high surface areas, are considered potential adsorbents for dye liquid waste aip.orgresearchgate.netsigmaaldrich.com. Their synthesis often involves self-assembly processes using sol-gel precursors and structure-directing agents like surfactants sigmaaldrich.com.

Hydrothermal Synthesis Routes for Silica-based Materials

Hydrothermal synthesis is a common method for preparing mesoporous silica (B1680970) materials like MCM-41 aip.orgaip.orgcdmf.org.br. This method typically involves heating a reaction mixture containing a silica source and a surfactant in a sealed vessel aip.orgcdmf.org.br. For instance, MCM-41 mesoporous silica has been synthesized hydrothermally using cetyltrimethylammonium chloride (CTAC) as a surfactant and Ludox HS40 as a silica source aip.orgaip.org. pH adjustment during the synthesis is crucial to obtain the desired MCM-41 structure aip.org. The resulting material, even before surfactant removal, can show adsorption potential for metanil yellow aip.orgaip.org.

Surfactant-Templated Synthesis Approaches

Surfactant-templated synthesis is a key approach for creating mesoporous materials with controlled pore structures sigmaaldrich.com. In this method, surfactant molecules self-assemble into micelles or liquid crystalline phases, which then act as templates around which inorganic precursors (like silica) condense sigmaaldrich.comdiva-portal.org. The removal of the surfactant template, typically through calcination or solvent extraction, yields the porous material sigmaaldrich.comcdmf.org.br. Different types of surfactants, including cationic (e.g., alkyl quaternary ammonium (B1175870) salts), anionic, and nonionic surfactants, can be used to template various mesoporous structures sigmaaldrich.comdiva-portal.org. The choice of surfactant influences the resulting pore size and structure diva-portal.org. For example, hexadecyltrimethylammonium bromide (CTAB), a cationic surfactant, has been used in the synthesis of MCM-41-like silica particles for metanil yellow adsorption researchgate.netacs.orgnih.gov.

Functionalization Strategies for Enhanced Dye Interaction

Functionalization of mesoporous materials involves modifying their surface properties to enhance interaction with target pollutants like metanil yellow researchgate.netnih.gov. This can be achieved by incorporating organic functional groups onto the pore surfaces sigmaaldrich.comucsb.edu. For instance, mesoporous silica has been functionalized with amino and carboxylic groups to improve the adsorption of charged dyes due to electrostatic attractions nih.gov. Studies have shown that functionalized mesoporous materials can exhibit higher adsorption capacities compared to their unfunctionalized counterparts researchgate.netnih.gov. The method used to remove surfactant templates can also affect the material's adsorption properties researchgate.net.

Green and Chemical Mediated Synthesis of Nanomaterials

Nanomaterials, particularly metal oxide nanoparticles and magnetic nanocomposites, are increasingly explored for the degradation and sequestration of dyes like metanil yellow nih.govresearchgate.netacs.org. Both green and chemical synthesis routes are employed for their preparation nih.govresearchgate.net.

Biosynthesis of Metal Oxide Nanoparticles from Botanical Extracts

Biosynthesis, a green synthesis approach, utilizes biological entities like plant extracts for the synthesis of nanoparticles nih.govresearchgate.netunsoed.ac.id. Phytochemicals present in these extracts can act as reducing and stabilizing agents acs.orgresearchgate.netnih.gov. This method is considered environmentally friendly and cost-effective researchgate.net. For example, iron oxide nanoparticles (IONPs) have been green-synthesized using fruit extract of Hylocereus undatus and demonstrated photocatalytic activity for the degradation of metanil yellow acs.orgnih.gov. Similarly, gold nanoparticles (AuNPs) synthesized using cranberry fruit extract have shown effectiveness in the degradation of metanil yellow x-mol.net. Zinc oxide (ZnO) nanoparticles have also been green-synthesized using coconut husk extract and tested for metanil yellow degradation under UV light irradiation nih.govmdpi.com.

Polymer-based and Bimetallic Oxide Nanocomposite Fabrication

Polymer-based nanocomposites have gained attention as promising adsorbents for dye removal due to their unique chemical, physical, and surface properties, which can be tuned for enhanced adsorption capacity. bohrium.com These composites involve incorporating nanofillers, such as nanoparticles, into a polymer matrix. ias.ac.in For instance, magnetic polymer-based nanocomposites have been fabricated by modifying magnetic composites like Fe₃O₄/SiO₂ with polymers such as polypyrrole (PPy) via co-precipitation polymerization. This method has been used to create materials like PPy/Fe₃O₄/SiO₂ for the removal of dyes. mdpi.combohrium.com Another approach involves the synthesis of hydrogel nanocomposites by incorporating nanofillers like sodium montmorillonite (B579905) (MMT) into polymer hydrogels such as poly N-isopropylacrylamide (poly (NIPAM)) and polyacrylic acid (poly (AAC)) using radical polymerization in the presence of a crosslinking agent. ajchem-a.comajchem-a.com Polymer-based TiO₂ microfiber membranes with porous structures have also been prepared using techniques like electrospinning for the removal of organic pollutants. tandfonline.com

Bimetallic oxide nanocomposites are being extensively explored as photo-nanocatalysts for the removal of organic pollutants like dyes in an environmentally friendly and sustainable manner. researchgate.netresearchgate.net These materials consist of a blend of two distinct metal oxides and exhibit enhanced catalytic activity compared to their monometallic counterparts due to synergistic effects. ymerdigital.com Synthesis methods for bimetallic oxide nanocomposites include chemical co-precipitation and hydrothermal treatments. bohrium.comnih.gov For example, zinc oxide (ZnO) and zinc-copper oxides (ZnO/CuO) composites have been prepared using a chemical co-precipitation process followed by calcination. bohrium.com Another study reported the synthesis of BiPO₄/ZnO nanocomposites with different molar ratios through hydrothermal treatments. nih.govresearchgate.net Ir-Ni bimetallic nanoparticles supported on PVP have been synthesized by a modified polyol reduction method for the degradation of Metanil yellow. ias.ac.in

Advanced Characterization Techniques for Adsorbents and Catalysts

Various advanced characterization techniques are employed to understand the properties of synthesized adsorbents and catalysts for Metanil yellow removal, providing insights into their structure, morphology, and chemical composition.

X-Ray Diffraction (XRD) for Crystalline Structure and Crystallite Size Determination

X-ray Diffraction (XRD) is a crucial technique used to identify the crystalline structure and determine the crystallite size of synthesized materials. XRD analysis confirms the crystalline phases present in nanocomposites. For instance, XRD results have confirmed the crystalline structure of Fe₃O₄ nanoparticles in polymer-based nanocomposites, noting that the crystallinity can decrease with the addition of polymers like PPy and silica. mdpi.com In the case of bimetallic oxide nanocomposites, XRD analysis has confirmed the structure of materials like BiPO₄ and ZnO and revealed both cubic (NiO) and hexagonal (ZnO) phases in Ni₁₋ₓZnₓO nanocomposites. researchgate.netmdpi.com XRD is also used to characterize biosorbents like hen feather for Metanil yellow adsorption. nih.govmdpi.com Mesoporous silica adsorbents like MCM-41 synthesized for Metanil yellow adsorption are also characterized by XRD to identify their crystal structure. aip.orgaip.org

Scanning Electron Microscopy (SEM) for Surface Morphology and Texture Analysis

Scanning Electron Microscopy (SEM) is widely used to analyze the surface morphology and texture of adsorbents and catalysts. SEM images provide visual information about the shape, size, and porosity of the materials. For example, SEM images of carbonized pistachio shell magnetic nanoparticles (CPSMNPs) used for Metanil yellow adsorption revealed fine particles with an average size of 400–700 nm and a substantial surface area increase. mdpi.comdntb.gov.ua SEM has also been used to confirm the size of synthesized polymer-based nanocomposites. mdpi.combohrium.com Analysis of the morphology surface of materials like pensi shell by SEM has indicated that pores can be filled by Metanil yellow molecules after adsorption. researchgate.net SEM characterization of biosorbents such as hen feather corroborates the presence of Metanil yellow on their surface after the adsorption process. nih.govmdpi.comtuiasi.ro SEM is also employed to examine the morphology of mesoporous silica like MCM-41. aip.orgaip.org Field Emission Scanning Electron Microscopy (FE-SEM) has shown the formation of nanorods in bimetallic oxide nanocomposites at higher concentrations of one metal component. researchgate.net

Transmission Electron Microscopy (TEM) for Nanostructure Visualization

Transmission Electron Microscopy (TEM) provides higher resolution images compared to SEM, allowing for the visualization of the internal nanostructure and particle dispersion within nanocomposites. TEM analysis can reveal the size and morphology of individual nanoparticles and their distribution within a matrix. For example, TEM analysis of Ir-Ni bimetallic nanoparticles synthesized for Metanil yellow degradation showed pseudo-spherical morphology with particle sizes ranging between 0.92 and 3.70 nm for Ir:Ni (2:1) and 1.85 and 5.55 nm for Ir:Ni (1:2). ias.ac.in High-resolution transmission electron microscopy (HRTEM) has been used to characterize bimetallic oxide composites like ZnO/CuO. bohrium.com TEM is also used to determine the morphology and particle size of nanostructures like hexagonal boron nitride (hBN) used for dye removal. mendeley.comtubitak.gov.tr

Fourier Transform-Infrared (FTIR) Spectroscopy for Surface Functional Group Identification

Fourier Transform-Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present on the surface of adsorbents and catalysts, which are often involved in the interaction with Metanil yellow molecules. FTIR analysis helps to understand the chemical bonds and surface modifications of the materials. FTIR spectroscopy has been used to confirm the successful combination of components in hybrid nanocomposites, such as the presence of Fe₃O₄, SiO₂, and PPy in a polymer-based composite. mdpi.com Functional group analysis by FTIR has shown the interactions between Metanil yellow molecules and the functional groups of adsorbents like pensi shell. researchgate.net FTIR spectra of adsorbents before and after Metanil yellow adsorption can reveal changes in peak positions or intensities, indicating the involvement of specific functional groups in the adsorption process. tuiasi.rouinjkt.ac.id FTIR is also used to characterize mesoporous silica adsorbents aip.orgaip.org and bimetallic nanoparticles. ias.ac.in

UV-Visible Spectroscopy for Optical Bandgap and Electronic Structure Analysis

UV-Visible (UV-Vis) spectroscopy is commonly used to study the optical properties of materials, including their optical bandgap and electronic structure. This is particularly relevant for photocatalytic materials, where the bandgap energy determines their ability to absorb light and generate electron-hole pairs for catalytic reactions. UV-Vis spectroscopy has been used to characterize bimetallic oxide nanocomposites, with analysis of UV-Vis diffuse reflectance spectroscopy (UV-DRS) spectra showing charge transfer transitions. researchgate.netmdpi.com UV-Vis spectroscopy is also used to monitor the concentration of Metanil yellow in solution during adsorption or degradation experiments by measuring the absorbance at its maximum wavelength, which is typically around 432 nm or 440 nm. ije.iramecj.com The synthesis of nanoparticles, including copper oxide and zinc oxide, has been monitored by UV-Vis spectroscopy, with peaks above 350 nm confirming their formation. researchgate.net

Brunauer-Emmett-Teller (BET) Surface Area and Pore Volume Analysis

Brunauer-Emmett-Teller (BET) analysis is a widely used technique to determine the specific surface area and pore characteristics of solid materials. In the context of Metanil yellow sequestration, BET analysis is applied to adsorbent materials to understand how their surface properties influence the uptake of the dye. A larger surface area and appropriate pore size distribution generally lead to higher adsorption capacities for Metanil yellow acs.orgdeswater.comcyberleninka.ru.

Studies investigating the adsorption of Metanil yellow on various materials utilize BET analysis to characterize the adsorbent before and after dye adsorption. For instance, carbonized pistachio shell magnetic nanoparticles (CPSMNPs) synthesized for Metanil yellow removal showed a substantial increase in BET surface area after impregnation with Fe₃O₄ nanoparticles, boosting it to 112.58 m²/g from 32.49 m²/g for the carbonized shell alone mdpi.com. This increased surface area correlated with enhanced adsorption capabilities for Metanil yellow mdpi.com. Similarly, shrimp shell biosorbent showed a specific surface area of 45.119 m²/g, and BET analysis confirmed the existence of pores and cavities that serve as adsorption sites for Metanil yellow deswater.com. Changes in pore size and volume after Metanil yellow adsorption can indicate that dye molecules have successfully occupied the pores and covered the surface of the adsorbent deswater.com.

Table 1: BET Surface Area Analysis of Materials Used for Metanil Yellow Adsorption

| Material | BET Surface Area (m²/g) Before Adsorption | BET Surface Area (m²/g) After Adsorption (if reported) | Relevant Metanil Yellow Interaction | Source |

| Carbonized Pistachio Shell (CPS) | 32.49 | - | Adsorbent precursor | mdpi.com |

| CPS Magnetic Nanoparticles (CPSMNPs) | 112.58 | - | Adsorbent for MY | mdpi.com |

| Shrimp Shell Biosorbent | 45.119 | Surface changes observed | Adsorbent for MY | deswater.com |

| As-synthesized MCM-41 | 42 | - | Adsorbent precursor | acs.org |

| MCM-41 after chemical etching | 735 | - | Adsorbent for MY | acs.org |

| MCM-41 after calcination | 735 | - | Adsorbent for MY | acs.org |

| Fe-modified Bentonite Clay | 138-143 | - | Adsorbent for MY | cyberleninka.ru |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the thermal stability and decomposition behavior of materials. In the context of Metanil yellow sequestration and catalysis, TGA and DSC are primarily applied to the advanced materials to assess their stability under varying temperatures, which is important for applications like thermal regeneration of adsorbents or high-temperature catalytic processes.

TGA can also be employed to quantify the amount of Metanil yellow adsorbed onto a material by measuring the mass loss that occurs as the adsorbed dye decomposes upon heating acs.org. The decomposition profile of the material with adsorbed Metanil yellow can be compared to that of the pristine material and pure Metanil yellow (if analyzed in solid form) to identify the mass loss attributable to the dye. Studies characterizing adsorbents for Metanil yellow removal, such as manganese ferrite (B1171679) nanoparticles, have utilized TGA and DSC to understand the thermal properties of the adsorbent materials nih.gov. DSC can provide information on thermal transitions like glass transitions, melting, or crystallization, which might be relevant to the structural integrity of the material interacting with Metanil yellow nih.govaip.org.

Vibrating Sample Magnetometry (VSM) for Magnetic Properties

Vibrating Sample Magnetometry (VSM) is a technique used to measure the magnetic properties of materials, such as saturation magnetization, remanence, and coercivity dexinmag.com. This technique is particularly relevant in studies involving magnetic materials designed for the removal or degradation of Metanil yellow, as it allows for easy separation of the material from the treated water using an external magnetic field nih.govscientific.netugm.ac.id.

The magnetic properties of materials like manganese ferrite or Fe₃O₄/TiO₂ composites used for Metanil yellow removal are characterized by VSM to confirm their superparamagnetic or ferromagnetic behavior, which is essential for magnetic separation nih.govscientific.netugm.ac.idresearchgate.netugm.ac.id. While VSM characterizes the material, its application is directly linked to the practical removal of Metanil yellow from aqueous solutions. The magnetic properties ensure that the material, after interacting with Metanil yellow, can be efficiently recovered and potentially reused nih.govugm.ac.id.

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDX), often coupled with Scanning Electron Microscopy (SEM), is used to determine the elemental composition of a sample. In the context of Metanil yellow studies, EDX is applied to the adsorbent or catalyst materials to identify the elements present and their relative proportions uinjkt.ac.iddeswater.commdpi.comresearchgate.net.

EDX analysis of materials before and after interaction with Metanil yellow can provide evidence of successful dye adsorption or degradation by detecting the presence of elements characteristic of Metanil yellow (such as sulfur and nitrogen, in addition to carbon and oxygen) on the material surface after treatment uinjkt.ac.iddeswater.com. For instance, EDX analysis of carbonized pistachio shell magnetic nanoparticles confirmed the presence of carbon, oxygen, and iron, and changes in elemental composition after carbonization and impregnation were observed, which are relevant to the material's ability to adsorb Metanil yellow mdpi.com.

Table 2: Elemental Composition (Weight %) of Pistachio Shell-Based Materials by EDX Analysis

| Material | Carbon (C) | Oxygen (O) | Chlorine (Cl) | Iron (Fe) | Source |

| Pistachio Shell (PS) | 49.05 | 9.40 | 39.56 | 1.99 | mdpi.comresearchgate.net |

| Carbonized Pistachio Shell (CPS) | 86.26 | 9.83 | 1.52 | 2.39 | mdpi.comresearchgate.net |

| CPS Magnetic Nanoparticles (CPSMNPs) | - | - | - | - | mdpi.com |

Note: Specific elemental percentages for CPSMNPs after Metanil yellow adsorption were not detailed in the provided snippets, but the technique is used to confirm successful impregnation and potentially dye adsorption.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental composition and chemical state information about the top few nanometers of a material's surface nasa.goveag.com. In research involving Metanil yellow, XPS is applied to the surface of adsorbent or catalyst materials to understand the chemical interactions occurring between the material and the dye molecules mdpi.com.

By analyzing the binding energies of core electrons, XPS can identify the elements present on the material surface and determine their chemical states. When Metanil yellow interacts with a material, XPS can detect elements from the dye, such as sulfur (S), nitrogen (N), carbon (C), and sodium (Na), on the material's surface after adsorption or reaction mdpi.com. Furthermore, shifts in the binding energies of elements in the material or the dye can provide insights into the nature of the chemical bonds formed or broken during the adsorption or degradation process of Metanil yellow nasa.goveag.com. XPS is a powerful tool for elucidating the surface mechanisms involved in Metanil yellow removal by advanced materials mdpi.com.

Mechanistic Investigations of Metanil Yellow Degradation Pathways

Computational Chemistry Approaches in Reaction Mechanism Elucidation